5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by a fused furan and chromenone ring system, with a methoxyphenyl and a methyl group as substituents. It is a modified analog of psoralen, a naturally occurring compound known for its photoreactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves the MacLeod method. This method starts with 7-hydroxy-4-(4-methoxyphenyl)coumarins as the precursor. The reaction proceeds through a series of steps including cyclization and methylation to form the final furochromenone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would likely involve optimized reaction conditions to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in photodynamic therapy due to its structural similarity to psoralen.
Industry: It may be used in the development of new materials or as a photoreactive agent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological molecules. Due to its structural similarity to psoralen, it can intercalate into DNA and, upon exposure to ultraviolet light, form covalent bonds with thymine bases. This photoreactive property makes it useful in photodynamic therapy, where it can induce cell death in targeted tissues .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring compound with similar photoreactive properties.
Coumarin Derivatives: Compounds with a similar chromenone structure but different substituents.
Furocoumarins: A class of compounds that includes psoralen and its derivatives.
Uniqueness
5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-10-22-17-9-18-16(7-14(11)17)15(8-19(20)23-18)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSSTWNVXULIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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